molecular formula C10H11N3S B1224614 (Cinnamylideneamino)thiourea

(Cinnamylideneamino)thiourea

Cat. No. B1224614
M. Wt: 205.28 g/mol
InChI Key: SHUQFXIRXYXNOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Cinnamylideneamino)thiourea, also known as (Cinnamylideneamino)thiourea, is a useful research compound. Its molecular formula is C10H11N3S and its molecular weight is 205.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Cinnamylideneamino)thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Cinnamylideneamino)thiourea including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(Cinnamylideneamino)thiourea

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

(cinnamylideneamino)thiourea

InChI

InChI=1S/C10H11N3S/c11-10(14)13-12-8-4-7-9-5-2-1-3-6-9/h1-8H,(H3,11,13,14)

InChI Key

SHUQFXIRXYXNOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=S)N

synonyms

cinnamaldehyde thiosemicarbazone

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 18.2 g (0.20 m) of thiosemicarbazide in 250 ml of hot water was gradually added to a solution of 26.4 g (0.20 m) of cinnamaldehyde in 250 ml of hot 2 B ethanol. Small, colorless crystals began to ppt from the homogeneous mixture after several minutes of heating on a steam bath. Heating was continued for a half an hour, after which the mixture was cooled to room temperature and the product was collected by filtraton, washed with cold ethanol, and air-dried to yield 25.5 g of small, pale yellow crystals. An additional 18.3 g of product was recovered by concentrating the mother liquors. Recrystallization from ethanol gave 29.3 g (0.14 m) of small, pale yellow crystals, m.p. 137°-139° C.
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
26.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 18.2 g (0.20 m) of thiosemicarbazide in 250 ml of hot water was gradually added to a solution of 26.4 g (0.20 m) of cinnamaldehyde in 250 ml of hot 2B ethanol. Small, colorless crystals began to ppt from the homogeneous mixture after several minutes of heating on a steam bath. Heating was continued for a half an hour, after which the mixture was cooled to room temperature and the product was collected by filtration, washed with cold ethanol, and air-dried to yield 25.5 g of small, pale yellow crystals. An additional 18.3 g of product was recovered by concentrating the mother liquors. Recrystallization from ethanol gave 29.3 g (0.14 m) of small, pale yellow crystals, m.p. 137°-139° C.
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
26.4 g
Type
reactant
Reaction Step One
[Compound]
Name
2B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.